molecular formula C9H18O2 B6252161 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers CAS No. 24337-53-9

2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Cat. No. B6252161
CAS RN: 24337-53-9
M. Wt: 158.2
InChI Key:
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Description

2-(2-Hydroxypropan-2-yl)cyclohexan-1-ol, or more commonly known as (2R,3S)-2-hydroxycyclohexanecarboxylic acid, is a mixture of diastereomers. This mixture of diastereomers is a chiral compound, meaning that it has two non-superimposable mirror images. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2R,3S)-2-hydroxycyclohexanecarboxylic acid.

Scientific Research Applications

(2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid has a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, as well as in the synthesis of other chiral compounds. It is also used in the synthesis of chiral catalysts, which are used in the synthesis of other chiral compounds. Additionally, it is used in the synthesis of other optically active compounds, such as amino acids and sugars.

Mechanism of Action

The mechanism of action of (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid is not fully understood. However, it is believed that the reaction involves the formation of a chiral intermediate, which is then attacked by the chiral catalyst. The chiral intermediate then undergoes a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid have not been extensively studied. However, it has been shown to have some anti-inflammatory and anti-allergic effects in animal models. Additionally, it has been shown to have some anti-cancer effects in cell culture models.

Advantages and Limitations for Lab Experiments

The advantages of using (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid in lab experiments include its availability, its low cost, and its ability to be used in a variety of reactions. Additionally, it is relatively easy to synthesize and can be separated into its diastereomers by chromatography. The main limitation of using (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid in lab experiments is its lack of specificity. As it is a mixture of diastereomers, it is difficult to control the reaction and the product.

Future Directions

For (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid include further research into its biochemical and physiological effects. Additionally, further research into its mechanism of action and its potential applications in the synthesis of pharmaceuticals and other optically active compounds is needed. Additionally, further research into its use as a chiral catalyst in the synthesis of other chiral compounds is needed. Finally, further research into its use in the synthesis of other optically active compounds, such as amino acids and sugars, is needed.

Synthesis Methods

The synthesis of (2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers)-2-hydroxycyclohexanecarboxylic acid can be achieved through the reaction of cyclohexanone with 2-hydroxypropanal in the presence of a chiral catalyst. The reaction is stereospecific, meaning that the stereochemistry of the reactants is preserved in the product. The reaction is performed in the presence of a base, such as sodium hydroxide, and a chiral catalyst, such as a chiral amine. The reaction is carried out in an aprotic solvent, such as dimethylsulfoxide, at a temperature of around 80 degrees Celsius. The reaction is complete within a few hours and yields a mixture of diastereomers, which can be separated by chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2-hydroxypropan-2-yl)cyclohexan-1-ol involves the protection of cyclohexanone followed by reduction and subsequent protection of the resulting alcohol. The protected alcohol is then reacted with 2-bromo-2-methylpropane to form the desired compound as a mixture of diastereomers.", "Starting Materials": [ "Cyclohexanone", "Methanol", "Sodium borohydride", "2-Propanol", "Hydrochloric acid", "Sodium hydroxide", "2-Bromo-2-methylpropane" ], "Reaction": [ "Cyclohexanone is dissolved in methanol and sodium borohydride is added to reduce the ketone to the corresponding alcohol.", "The resulting alcohol is then protected by reaction with 2-propanol and hydrochloric acid to form the corresponding tert-butyl ether.", "The tert-butyl ether is then reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is then protected by reaction with acetic anhydride and pyridine to form the corresponding acetate.", "The acetate is then reacted with sodium hydroxide to remove the protecting group and form the corresponding alcohol.", "The resulting alcohol is then reacted with 2-bromo-2-methylpropane in the presence of potassium carbonate to form the desired compound as a mixture of diastereomers." ] }

CAS RN

24337-53-9

Product Name

2-(2-hydroxypropan-2-yl)cyclohexan-1-ol, Mixture of diastereomers

Molecular Formula

C9H18O2

Molecular Weight

158.2

Purity

95

Origin of Product

United States

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